Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate is an organic compound with a complex structure that includes a furan ring, a phenylpropan-2-yl group, and a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 5-hydroxymethylfurfural with 4-(2-phenylpropan-2-yl)phenol in the presence of a suitable base to form the intermediate compound. This intermediate is then esterified using methyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(methoxymethyl)furan-2-carboxylate
- 5-((4-Isopropylphenoxy)methyl)furan-2-carboxylic acid
- 2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane
Uniqueness
Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring with a phenylpropan-2-yl group and a phenoxy methyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-22(2,16-7-5-4-6-8-16)17-9-11-18(12-10-17)25-15-19-13-14-20(26-19)21(23)24-3/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFPWKZIMHXYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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